Cinnamedrine
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Overview
Description
Preparation Methods
Cinnamedrine can be synthesized from ephedrine and cinnamyl bromide. The reaction involves the substitution of the hydroxyl group in ephedrine with the cinnamyl group from cinnamyl bromide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Cinnamedrine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions include ketones, aldehydes, and substituted amines.
Scientific Research Applications
Cinnamedrine has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study sympathomimetic drugs and their reactions.
Mechanism of Action
Cinnamedrine exerts its effects by interacting with neurotransmitter systems in the brain, including those that regulate dopamine, norepinephrine, and serotonin. These interactions are critical for mood regulation, alertness, and cognitive function . Additionally, its local anesthetic properties are due to its ability to block sodium channels, thereby inhibiting nerve signal transmission .
Comparison with Similar Compounds
Cinnamedrine is similar to other sympathomimetic drugs such as ephedrine and pseudoephedrine. it is unique in its combination of sympathomimetic and local anesthetic properties. Similar compounds include:
Ephedrine: Primarily used as a decongestant and bronchodilator.
Pseudoephedrine: Commonly used in cold medications for its decongestant effects.
Phenylephrine: Another sympathomimetic drug used as a decongestant and to increase blood pressure.
This compound’s unique combination of properties makes it a valuable compound for various applications in medicine and research.
Properties
CAS No. |
90-86-8 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3 |
InChI Key |
YMJMZFPZRVMNCH-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |
Appearance |
Solid powder |
melting_point |
75.0 °C |
Key on ui other cas no. |
90-86-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol cinnamedrine cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer cinnamedrine hydrochloride, (S-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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